2-[1-(Boc-amino)cyclopropyl]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-pyridin-2-ylcyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-12(2,3)17-11(16)15-13(7-8-13)10-6-4-5-9-14-10/h4-6,9H,7-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMCLXGSTZURGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Characterization of 2-[1-(Boc-amino)cyclopropyl]pyridine
Abstract
This technical guide provides a comprehensive overview of the essential analytical techniques and characterization data for 2-[1-(Boc-amino)cyclopropyl]pyridine, a key building block in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's structural elucidation, purity assessment, and physicochemical properties. By detailing the causality behind experimental choices and presenting self-validating protocols, this guide serves as an authoritative resource for the robust characterization of this important synthetic intermediate.
Introduction: The Significance of a Structurally Unique Building Block
This compound, with the CAS Number 873221-80-8, has emerged as a valuable scaffold in medicinal chemistry. Its unique three-dimensional structure, combining a rigid cyclopropyl ring with a versatile pyridine moiety and a Boc-protected amine, offers a compelling starting point for the design of novel therapeutic agents. The cyclopropyl group can act as a metabolically stable bioisostere for other functionalities, while the pyridine ring provides a handle for a wide range of chemical modifications and potential interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions to reveal the primary amine for further derivatization.
Given its importance, a thorough and unambiguous characterization of this molecule is paramount to ensure the quality, reproducibility, and success of subsequent synthetic endeavors and biological evaluations. This guide outlines the critical analytical methods for achieving this.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's basic properties is the first step in its comprehensive characterization.
| Property | Value | Source |
| CAS Number | 873221-80-8 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.29 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in methanol, chloroform, dichloromethane | Inferred from common organic synthesis practices |
digraph "2_1_Boc_amino_cyclopropyl_pyridine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="2.6,1.5!"]; C8 [label="C", pos="3.9,0.75!"]; C9 [label="C", pos="3.9,-0.75!"]; N2 [label="N", pos="2.6,-1.5!"]; C10 [label="C", pos="2.6,-2.8!"]; O1 [label="O", pos="1.3,-3.4!"]; O2 [label="O", pos="3.9,-3.4!"]; C11 [label="C", pos="3.9,-4.7!"]; C12 [label="C", pos="2.6,-5.3!"]; C13 [label="C", pos="5.2,-5.3!"]; C14 [label="C", pos="3.9,-6.0!"];
// Hydrogen nodes H1[label="H", pos="-2.2,1.25!"]; H2[label="H", pos="-2.2,-1.25!"]; H3[label="H", pos="0,-2.4!"]; H4[label="H", pos="2.2,-1.25!"]; H5[label="H", pos="4.8,1.25!"]; H6[label="H", pos="4.8,-1.25!"]; H7 [label="H", pos="2.0,-1.0!"]; H8 [label="H", pos="1.7,-5.0!"]; H9 [label="H", pos="2.6,-6.3!"]; H10 [label="H", pos="3.5,-5.0!"]; H11 [label="H", pos="6.1,-5.0!"]; H12 [label="H", pos="5.2,-6.3!"]; H13 [label="H", pos="4.8,-5.0!"]; H14 [label="H", pos="3.9,-7.0!"]; H15 [label="H", pos="3.0,-6.3!"]; H16 [label="H", pos="4.8,-6.3!"];
// Bonds C6 -- N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C7 -- C9; C8 -- C9; C7 -- N2; N2 -- C10; C10 -- O1 [style=double]; C10 -- O2; O2 -- C11; C11 -- C12; C11 -- C13; C11 -- C14;
// Hydrogen bonds C2 -- H1; C3 -- H2; C4 -- H3; C5 -- H4; C8 -- H5; C9 -- H6; N2 -- H7; C12 -- H8; C12 -- H9; C12 -- H10; C13 -- H11; C13 -- H12; C13 -- H13; C14 -- H14; C14 -- H15; C14 -- H16;
}
Figure 1: Chemical structure of this compound.
Synthesis and Potential Impurities
A robust understanding of the synthetic route to this compound is crucial for anticipating potential impurities that may arise during its production. A plausible and scalable synthesis involves a modified Kulinkovich-Szymoniak cyclopropanation reaction.
Figure 2: Plausible synthetic workflow for this compound.
Plausible Synthetic Protocol:
-
Formation of the Titanacyclopropane Intermediate: In an inert atmosphere, 2-cyanopyridine is dissolved in a suitable anhydrous solvent such as tetrahydrofuran (THF). To this solution, a Grignard reagent, typically ethylmagnesium bromide, is added at a controlled temperature. This is followed by the addition of a titanium(IV) isopropoxide solution. This sequence generates a reactive titanacyclopropane intermediate in situ.
-
Formation of the Primary Cyclopropylamine: The reaction mixture containing the titanacyclopropane is carefully quenched with an aqueous workup, leading to the formation of the free primary amine, 1-(pyridin-2-yl)cyclopropan-1-amine.
-
Boc Protection: The crude cyclopropylamine is then reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate) in a solvent like dichloromethane or THF to afford the final product, this compound.
Potential Impurities to Monitor:
-
Unreacted Starting Materials: Residual 2-cyanopyridine or 1-(pyridin-2-yl)cyclopropan-1-amine.
-
Over-alkylation Products: From the Grignard reaction.
-
Hydrolysis Byproducts: From incomplete reactions or workup.
-
Di-Boc Protected Amine: Although sterically hindered, the formation of a di-Boc protected species is a theoretical possibility.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed picture of the molecular framework.
¹H NMR Spectroscopy
Rationale for Experimental Design: A standard ¹H NMR spectrum is acquired in a deuterated solvent, typically chloroform-d (CDCl₃), which provides good solubility for the compound and has a well-defined residual solvent peak for referencing. A moderate to high field strength spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the protons of the pyridine and cyclopropyl rings.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.55 | d | 1H | Pyridine H-6 |
| ~7.65 | td | 1H | Pyridine H-4 |
| ~7.25 | d | 1H | Pyridine H-3 |
| ~7.15 | ddd | 1H | Pyridine H-5 |
| ~5.50 | br s | 1H | N-H |
| ~1.45 | s | 9H | Boc (C(CH₃)₃) |
| ~1.30-1.20 | m | 4H | Cyclopropyl (CH₂)₂ |
Interpretation of the ¹H NMR Spectrum:
-
Pyridine Region (δ 7.0-8.6 ppm): The four protons of the 2-substituted pyridine ring will appear as distinct multiplets in the aromatic region of the spectrum. The downfield shift of the H-6 proton is characteristic and is due to its proximity to the electronegative nitrogen atom.
-
Amine Proton (δ ~5.5 ppm): The N-H proton of the Boc-carbamate typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and the presence of any residual water.
-
Boc Group (δ ~1.45 ppm): The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet, a hallmark of the Boc protecting group.
-
Cyclopropyl Protons (δ ~1.2-1.3 ppm): The four protons of the cyclopropyl ring are diastereotopic and will likely appear as a complex multiplet in the aliphatic region.
¹³C NMR Spectroscopy
Rationale for Experimental Design: A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The same solvent and spectrometer as for the ¹H NMR are typically used. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | Pyridine C-2 |
| ~155.0 | Carbonyl (C=O) of Boc |
| ~149.0 | Pyridine C-6 |
| ~136.0 | Pyridine C-4 |
| ~122.0 | Pyridine C-5 |
| ~121.0 | Pyridine C-3 |
| ~79.5 | Quaternary Carbon of Boc (C(CH₃)₃) |
| ~35.0 | Quaternary Carbon of Cyclopropyl (C-NH) |
| ~28.4 | Methyl Carbons of Boc (C(CH₃)₃) |
| ~16.0 | Methylene Carbons of Cyclopropyl (CH₂)₂ |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic and Carbonyl Region (δ 120-160 ppm): The five distinct carbons of the pyridine ring and the carbonyl carbon of the Boc group will be observed in this region.
-
Quaternary Carbons (δ 35-80 ppm): The quaternary carbon of the tert-butyl group and the spiro carbon of the cyclopropyl ring are key diagnostic signals.
-
Aliphatic Region (δ 15-30 ppm): The three equivalent methyl carbons of the Boc group will appear as a single, intense peak, while the two equivalent methylene carbons of the cyclopropyl ring will be found at a higher field.
Sources
A Technical Guide to the Structural Elucidation and Verification of 2-[1-(Boc-amino)cyclopropyl]pyridine (CAS 873221-80-8)
This in-depth technical guide provides a comprehensive framework for the structural elucidation and verification of the chemical entity registered under CAS number 873221-80-8, identified as 2-[1-(Boc-amino)cyclopropyl]pyridine.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the analytical strategies and methodologies required to unequivocally confirm the molecular structure of this compound. The approach outlined herein emphasizes a self-validating system of experiments, ensuring the highest degree of scientific integrity.
Introduction and Structural Hypothesis
The initial step in any structure elucidation endeavor is to establish a structural hypothesis based on available information. For CAS 873221-80-8, the putative structure is this compound.
Molecular Formula: C₁₃H₁₈N₂O₂[1]
Molecular Weight: 234.29 g/mol [1]
Proposed Structure:
Our objective is to design a series of experiments that will rigorously test and ultimately verify this proposed structure. The core of this verification process will rely on a synergistic combination of Mass Spectrometry (MS) for determining the molecular weight and elemental composition, and Nuclear Magnetic Resonance (NMR) spectroscopy to establish the precise connectivity of atoms.[2][3][4]
The Strategic Workflow for Structure Verification
A logical and systematic workflow is paramount for efficient and accurate structure elucidation. The following diagram outlines the proposed experimental pathway, designed to provide orthogonal data points that collectively build an irrefutable case for the structure of this compound.
Sources
The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-[1-(Boc-amino)cyclopropyl]pyridine
Abstract
The confluence of the rigid, three-dimensional geometry of the cyclopropane ring with the versatile coordination and hydrogen bonding capabilities of the 2-aminopyridine motif has given rise to a class of compounds with significant potential in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and initial synthesis of a key building block in this class: 2-[1-(Boc-amino)cyclopropyl]pyridine. We will delve into the foundational synthetic strategies, with a particular focus on the Kulinkovich-Szymoniak reaction, and provide detailed experimental protocols for its preparation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.
Introduction: The Strategic Value of the 2-(1-Aminocyclopropyl)pyridine Moiety
The 2-aminopyridine structure is a well-established pharmacophore present in a multitude of clinically approved drugs, valued for its ability to engage in a variety of biological interactions.[1] The incorporation of a cyclopropyl group, particularly a 1-amino-substituted cyclopropane, introduces a degree of conformational rigidity and a three-dimensional vector for substituent exploration that is highly desirable in modern drug design. The resulting 2-(1-aminocyclopropyl)pyridine scaffold serves as a versatile intermediate, enabling the synthesis of a diverse array of more complex molecules with potential therapeutic applications. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle on the primary amine, facilitating multi-step synthetic sequences.
Initial Synthesis and Discovery: The Kulinkovich-Szymoniak Approach
The initial efficient synthesis of the core 2-(1-aminocyclopropyl)pyridine structure is best exemplified by the application of the Kulinkovich-Szymoniak reaction. This powerful transformation allows for the direct conversion of nitriles into primary cyclopropylamines. A notable example of this strategy was reported in the process development of a lymphocyte function-associated antigen 1 (LFA-1) inhibitor, where the 2-(1-aminocyclopropyl)pyridine moiety was a key structural component.[2]
Mechanistic Rationale: The Titanium-Mediated Cyclopropanation
The Kulinkovich-Szymoniak reaction is a modification of the original Kulinkovich reaction, which prepared cyclopropanols from esters. The de Meijere modification first extended this to the synthesis of cyclopropylamines from amides.[3] The Szymoniak modification further adapted this for the direct conversion of nitriles.
The reaction proceeds through the formation of a titanacyclopropane intermediate from the reaction of a Grignard reagent (typically ethylmagnesium bromide) with a titanium(IV) alkoxide, such as titanium(IV) isopropoxide. This highly reactive intermediate then undergoes insertion of the nitrile group of the pyridine-2-carbonitrile. The resulting azatitanacyclopentene intermediate is then treated with a Lewis acid, such as boron trifluoride diethyl etherate, to facilitate reductive elimination and subsequent hydrolysis to afford the desired primary cyclopropylamine.
The choice of a titanium-mediated approach is crucial as it allows for the construction of the sterically demanding quaternary center of the 1-aminocyclopropyl group directly on the pyridine ring. This method is often more efficient and higher yielding than other potential routes that might involve multi-step sequences with challenging purifications.
Caption: Synthetic overview for this compound.
Experimental Protocols
The following protocols are based on established procedures for the Kulinkovich-Szymoniak reaction and standard Boc protection of primary amines.
Synthesis of 2-(1-Aminocyclopropyl)pyridine
This procedure is adapted from the work of Zhou and colleagues in their synthesis of a related pharmaceutical intermediate.[2]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of pyridine-2-carbonitrile (1.0 eq) in anhydrous toluene (10 vol) under an inert atmosphere (nitrogen or argon), add titanium(IV) isopropoxide (1.2 eq).
-
Grignard Addition: Cool the mixture to -20 °C and slowly add a solution of ethylmagnesium bromide (2.5 eq) in THF, maintaining the internal temperature below -10 °C.
-
Reaction Progression: After the addition is complete, warm the reaction mixture to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Lewis Acid Treatment: Cool the reaction mixture to -20 °C and add boron trifluoride diethyl etherate (1.5 eq) dropwise, keeping the temperature below -10 °C.
-
Quenching and Workup: After stirring for 30 minutes, quench the reaction by the slow addition of water. The resulting mixture is then filtered through a pad of celite, and the filter cake is washed with ethyl acetate.
-
Extraction and Purification: The aqueous layer of the filtrate is separated and the organic layer is extracted with aqueous HCl. The combined aqueous layers are then basified with NaOH and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 2-(1-aminocyclopropyl)pyridine, which can be purified by column chromatography.
Synthesis of this compound
This is a general and robust procedure for the Boc protection of a primary amine.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2-(1-aminocyclopropyl)pyridine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran (10 vol).
-
Reagent Addition: Add triethylamine (1.5 eq) followed by a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) in the same solvent.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a pure solid.
Data Presentation
| Compound | Starting Material | Key Reagents | Solvent | Yield | Purity |
| 2-(1-Aminocyclopropyl)pyridine | Pyridine-2-carbonitrile | EtMgBr, Ti(O-iPr)4, BF3·OEt2 | Toluene/THF | ~50%[2] | >97%[2] |
| This compound | 2-(1-Aminocyclopropyl)pyridine | (Boc)2O, Et3N | Dichloromethane | >90% | >98% |
Conclusion
The development of a scalable and efficient synthesis of this compound, primarily through the application of the Kulinkovich-Szymoniak reaction, has provided the medicinal chemistry community with a valuable and versatile building block. The strategic combination of the pyridine and aminocyclopropane moieties offers a unique three-dimensional scaffold for the design of novel therapeutic agents. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery programs.
References
-
Kulinkovich, O. G.; Sviridov, S. V.; Vasilevskii, D. A. Synthesis, 1991 , 234. [Link]
-
Bertus, P.; Szymoniak, J. Chem. Commun., 2001 , 1792-1793. [Link]
-
Zhou, G. et al. Org. Process Res. Dev., 2011 , 15 (4), pp 843–849. [Link]
-
de Meijere, A. et al. Org. Synth.2005 , 81, 14. [Link]
-
Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chin. J. Org. Chem.2021 , 41, 1-22. [Link]
-
Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
A-Scientist's Guide to the Spectroscopic Analysis of 2-[1-(Boc-amino)cyclopropyl]pyridine
Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 2-[1-(tert-butoxycarbonyl-amino)cyclopropyl]pyridine, a key building block in medicinal chemistry. By dissecting the molecule into its constituent functional groups—a pyridine ring, a Boc-protected amine, and a cyclopropyl linker—we can predict and interpret its Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. This document serves as a practical reference for researchers, offering not only predicted spectral data but also the underlying scientific principles and validated experimental protocols for empirical verification. Our approach emphasizes a foundational understanding of structure-property relationships, enabling scientists to confidently characterize this and structurally related molecules.
Introduction: The Structural Significance of a Versatile Building Block
In the landscape of modern drug discovery, the synthesis of novel molecular scaffolds is paramount. The compound 2-[1-(Boc-amino)cyclopropyl]pyridine emerges as a molecule of significant interest, combining three structurally important motifs:
-
Pyridine: A six-membered aromatic heterocycle prevalent in pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its involvement in π-stacking interactions.
-
Cyclopropyl Ring: A strained three-membered ring that acts as a rigid conformational linker and is often used as a bioisostere for phenyl groups or gem-dimethyl units, influencing metabolic stability and binding affinity.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, valued for its stability under a wide range of conditions and its clean, acid-labile removal.[1]
Accurate structural confirmation and purity assessment are critical checkpoints in the synthesis of such compounds. Spectroscopic techniques, particularly Infrared (IR) and UV-Visible (UV-Vis) spectroscopy, provide rapid, non-destructive, and highly informative data to achieve this. This guide will deconstruct the molecule to predict its spectral signature, providing a robust framework for its analysis.
Infrared (IR) Spectroscopy: Mapping the Vibrational Landscape
Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making the IR spectrum a molecular "fingerprint." The analysis of this compound involves identifying the key vibrations from each of its components.
Predicted IR Absorption Bands
The molecule's IR spectrum is a superposition of the absorptions from its functional groups. We can predict the key peaks by examining each part of the structure.
Diagram of Key Functional Groups for IR Analysis
Caption: Key functional groups of the target molecule and their expected IR vibrational regions.
-
Boc-Amino Group Vibrations:
-
N-H Stretch: As a secondary amine (within the carbamate), a single, sharp to medium intensity peak is expected in the range of 3500-3300 cm⁻¹.[2][3] This peak is a clear indicator of the presence of the Boc-protected amine.
-
C=O Stretch (Amide I Band): The carbamate carbonyl group gives rise to one of the most intense and diagnostically useful signals in the spectrum.[4] For Boc-protected amines, this strong absorption is typically found between 1715-1690 cm⁻¹.[5][6] Its exact position can be influenced by hydrogen bonding.
-
C-O Stretch: The Boc group also features C-O bonds which will exhibit strong stretching vibrations in the fingerprint region, typically around 1160-1170 cm⁻¹.[7]
-
-
Cyclopropyl Group Vibrations:
-
C-H Stretch: The C-H bonds on the strained cyclopropane ring are known to absorb at a characteristically high wavenumber, just above 3000 cm⁻¹, often around 3080-3040 cm⁻¹.[8][9] This can sometimes overlap with aromatic C-H stretches but is a key feature confirming the presence of the strained ring.
-
-
Pyridine Ring Vibrations:
-
Aromatic C-H Stretch: The C-H bonds on the pyridine ring will show absorptions above 3000 cm⁻¹, typically around 3030 cm⁻¹.[2][10]
-
C=C and C=N Ring Stretching: The aromatic ring exhibits several characteristic stretching vibrations in the 1650-1400 cm⁻¹ region.[10][11] These bands confirm the presence of the heterocyclic aromatic system.
-
Summary of Predicted IR Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Boc-Amino | N-H Stretch | ~3350 | Medium, Sharp |
| Cyclopropyl & Pyridine | C-H Stretch (sp²) | 3100 - 3000 | Medium to Weak |
| Alkyl (Boc group) | C-H Stretch (sp³) | 2980 - 2850 | Medium to Strong |
| Boc-Amino | C=O Stretch | 1715 - 1690 | Strong |
| Pyridine Ring | C=C / C=N Stretch | 1600 - 1450 | Medium to Strong (multiple bands) |
| Boc-Amino | C-O Stretch | ~1160 | Strong |
| Pyridine Ring | C-H Bending (out-of-plane) | 900 - 675 | Strong |
Experimental Protocol for FT-IR Analysis
This protocol ensures the acquisition of a high-quality, reproducible spectrum.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Rationale: ATR is the preferred method for solid samples as it requires minimal preparation and provides excellent data quality.
-
Procedure:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR accessory. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Place a small amount (1-2 mg) of the solid this compound sample onto the center of the crystal.
-
Apply pressure using the ATR anvil to ensure firm and even contact between the sample and the crystal surface.
-
Acquire the sample spectrum.
-
-
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹. (Sufficient for most structural elucidation).
-
Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio).
-
-
Data Analysis:
-
Process the spectrum by performing the background subtraction.
-
Use the peak-picking function to identify the wavenumbers of the major absorption bands.
-
Compare the experimental peak positions with the predicted values in the table above to confirm the presence of all key functional groups.
-
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. This technique is particularly sensitive to conjugated systems.
Predicted UV-Vis Absorption
In this compound, the primary chromophore (light-absorbing part) is the pyridine ring. The Boc-amino and cyclopropyl groups are not significant chromophores in the standard 200-800 nm range but can act as auxochromes, slightly modifying the absorption of the pyridine ring.
-
Pyridine Chromophore: Pyridine exhibits electronic transitions similar to benzene but with notable differences due to the nitrogen heteroatom.
-
π → π* Transitions: These are typically strong absorptions. For pyridine, a primary band can be expected around 200 nm and a secondary, less intense band is often observed around 250-270 nm.[12]
-
n → π* Transitions: The nitrogen lone pair can be excited into an anti-bonding π* orbital. This is a "forbidden" transition, resulting in a weak absorption band at a longer wavelength, often around 270-300 nm, which may appear as a shoulder on the more intense π → π* band.[13]
-
-
Influence of Substituents:
-
The alkylamino-cyclopropyl group attached to the pyridine ring will act as an auxochrome, likely causing a small bathochromic shift (shift to longer wavelength) of the pyridine absorption bands.
-
The Boc-amino group itself does not have strong absorptions above 220 nm.[14]
-
Summary of Predicted UV-Vis Data
| Transition Type | Predicted λ_max (nm) | Expected Molar Absorptivity (ε) | Origin |
| π → π | ~255 - 265 | Moderate to High | Pyridine Ring |
| n → π | ~270 - 285 | Low | Pyridine Ring (N lone pair) |
Experimental Protocol for UV-Vis Analysis
This protocol describes how to obtain a quantitative UV-Vis spectrum and calculate molar absorptivity.
Workflow for Quantitative UV-Vis Analysis
Caption: Step-by-step workflow for the preparation, measurement, and analysis of a quantitative UV-Vis spectrum.
-
Solvent Selection:
-
Rationale: The solvent must be transparent (not absorb) in the wavelength range of interest. Polar protic solvents like ethanol are excellent choices as they are transparent down to ~210 nm and readily dissolve many organic compounds.[15] Solvent choice can slightly alter the λ_max.[16]
-
Solvent: Spectroscopic grade ethanol.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 mg/mL).
-
From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (Absorbance Units), which is the optimal range for accuracy. A typical concentration for this measurement would be in the range of 0.01-0.05 mg/mL.
-
-
Instrument Parameters:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Scan Range: 400 - 200 nm.
-
Blank: Use the same spectroscopic grade solvent used for the sample as the reference/blank. This is a crucial self-validating step to correct for any absorbance from the solvent or the cuvette.
-
Cuvette: Use a matched pair of 1 cm path length quartz cuvettes.
-
-
Data Analysis & Validation:
-
Acquire the spectrum and identify the wavelength of maximum absorbance (λ_max).
-
To validate the results and calculate the molar absorptivity (ε), prepare a series of at least three dilutions and measure their absorbance at the determined λ_max.
-
Plot absorbance vs. concentration. The data should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert Law.
-
The molar absorptivity (ε) can be calculated from the slope of this line.
-
Conclusion
The spectroscopic analysis of this compound is a clear demonstration of how fundamental principles can be applied to characterize a novel molecule. The IR spectrum provides a definitive fingerprint, confirming the presence of the critical N-H, C=O, cyclopropyl C-H, and pyridine ring functionalities. The UV-Vis spectrum, dominated by the pyridine chromophore, offers a quantitative measure of the compound's concentration and confirms the electronic nature of the aromatic system. By following the detailed protocols and understanding the predicted spectral features outlined in this guide, researchers in drug development and organic synthesis can confidently verify the structure and purity of this valuable synthetic intermediate.
References
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Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. [Link]
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ResearchGate. (n.d.). UV spectrum of β-CD before and after t-BOC group modification. [Link]
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ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
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Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]
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NIH National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
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ACS Publications. (1965). The Infrared Spectra of Some Cyclopropanes. [Link]
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Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
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ACS Publications. (n.d.). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. [Link]
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PubMed. (n.d.). Reactivity of cosmetic UV filters towards skin proteins: model studies with Boc-lysine, Boc-Gly-Phe-Gly-Lys-OH, BSA and gelatin. [Link]
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Methodological & Application
The Strategic Deployment of 2-[1-(Boc-amino)cyclopropyl]pyridine in Modern Medicinal Chemistry: A Guide for Researchers
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique molecular scaffolds that can impart desirable pharmacological properties. Among these, the 2-[1-(Boc-amino)cyclopropyl]pyridine moiety has emerged as a valuable building block, offering a unique combination of structural rigidity, three-dimensional complexity, and advantageous physicochemical properties. This guide provides an in-depth analysis of the application of this versatile building block, focusing on its role in the synthesis of cutting-edge therapeutics, and offers detailed, field-proven protocols for its manipulation.
The Allure of the 1-Aminocyclopropyl-2-pyridine Scaffold: A Structural and Physicochemical Perspective
The incorporation of a cyclopropyl ring into a drug candidate is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity by introducing conformational constraint. When combined with a 2-aminopyridine motif, a privileged structure in medicinal chemistry known for its hydrogen bonding capabilities and ability to engage with various biological targets, the resulting 1-aminocyclopropyl-2-pyridine scaffold becomes a powerful tool in drug design.[1] The Boc-protected form, this compound, serves as a stable and readily functionalizable precursor, allowing for its seamless integration into complex synthetic routes.
Case Study: Deucravacitinib (BMS-986165) - A Triumph of Rational Drug Design
A prime example showcasing the power of the 2-(1-aminocyclopropyl)pyridine scaffold is the development of Deucravacitinib (BMS-986165), a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[2][3] Deucravacitinib has been approved for the treatment of moderate-to-severe plaque psoriasis and is under investigation for other autoimmune diseases.[2] TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of inflammatory cytokines.[4]
The synthesis of Deucravacitinib highlights the strategic use of this compound as a key intermediate. The core of the molecule is assembled through an amide bond formation between the deprotected 2-(1-aminocyclopropyl)pyridine and a complex heterocyclic carboxylic acid. This crucial coupling reaction underscores the importance of reliable and efficient synthetic protocols for both the deprotection of the Boc group and the subsequent amidation.
The JAK-STAT Signaling Pathway and the Role of TYK2
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. TYK2 is a key component of this pathway, associating with the receptors for various cytokines, including interleukins (IL-12, IL-23) and type I interferons. Upon cytokine binding, TYK2 is activated and phosphorylates downstream STAT proteins, which then dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation and immunity. By selectively inhibiting TYK2, Deucravacitinib effectively dampens this pro-inflammatory signaling cascade.
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Application Note: A Optimized Protocol for the Palladium-Catalyzed N-Arylation of 2-[1-(Boc-amino)cyclopropyl]pyridine
Introduction: The Significance of N-Aryl Aminocyclopropylpyridines
The N-arylated aminocyclopropylpyridine scaffold is a privileged structural motif in modern medicinal chemistry and materials science.[1] The unique conformational rigidity imparted by the cyclopropyl ring, combined with the electronic properties of the pyridine and aryl moieties, makes these compounds valuable building blocks for novel therapeutics and functional materials. The development of robust and efficient synthetic methodologies for their preparation is, therefore, of significant interest to the drug development community.[1] This application note provides a detailed, field-proven protocol for the N-arylation of 2-[1-(Boc-amino)cyclopropyl]pyridine, a key intermediate in the synthesis of these complex molecules. The described methodology is based on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2]
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and functional group tolerance. The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The generally accepted catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final, product-forming step is a reductive elimination that regenerates the active Pd(0) catalyst.[3][4][5]
The choice of ligand is critical for a successful transformation, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[4][6] For sterically hindered or electronically challenging substrates, such as the title compound, the use of bulky and electron-rich biarylphosphine ligands is often necessary to promote efficient oxidative addition and reductive elimination.[7][8]
Materials and Methods
Reagents and Solvents:
-
Aryl halide (e.g., bromobenzene, 4-chloroanisole, 2-bromopyridine)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(0) precatalyst
-
Buchwald-Hartwig ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas (high purity)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)[11]
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vials or flasks with stir bars
-
Heating block or oil bath with temperature control
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Experimental Protocol: N-Arylation of this compound
This protocol provides a general procedure that may require optimization for specific aryl halides.
1. Reaction Setup:
-
To a dry reaction vial under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the aryl halide (1.1-1.2 equiv), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1.2-1.5 times the palladium loading).
-
Add the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv).
-
Evacuate and backfill the vial with the inert gas three times.
-
Add anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).
2. Reaction Execution:
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent such as ethyl acetate.[11]
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.[11]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.[11]
Key Experimental Considerations and Causality
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is crucial to prevent catalyst deactivation and ensure reproducible results.
-
Choice of Ligand: The steric bulk and electronic properties of the phosphine ligand are paramount. For the N-arylation of the sterically encumbered this compound, bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are recommended to facilitate both the oxidative addition and the challenging reductive elimination steps.[7][8] The use of ligands like adYPhos has also been reported to be effective for the arylation of cyclopropylamines at room temperature.[12][13]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active nucleophile. Sodium tert-butoxide is a common choice for many Buchwald-Hartwig reactions.[6] However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate or potassium phosphate may be employed, often requiring higher reaction temperatures.[6]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and the base. The choice of solvent can also influence the solubility of the reactants and the reaction rate.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes a hypothetical optimization study for the N-arylation of this compound with bromobenzene. This data is illustrative and serves as a starting point for experimental design.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 82 |
| 3 | Pd₂(dba)₃ (1) | BrettPhos (3) | NaOtBu (1.5) | Dioxane | 110 | 16 | 78 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 65 |
Visualizing the Process
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A streamlined workflow for the N-arylation experiment.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, insufficient inerting, poor quality reagents/solvent. | Ensure a rigorously inert atmosphere. Use fresh, high-purity reagents and freshly distilled or commercially available anhydrous solvents. Screen different palladium precursors and ligands. |
| Side product formation | Reaction temperature too high, incorrect base. | Lower the reaction temperature. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄). |
| Decomposition of starting material or product | Harsh reaction conditions. | Consider milder conditions: lower temperature, weaker base, or a more active catalyst system that allows for lower temperatures. |
| Difficulty in purification | Similar polarity of product and byproducts. | Optimize the eluent system for column chromatography. Consider alternative purification techniques such as preparative HPLC. |
Conclusion
The palladium-catalyzed N-arylation of this compound is a robust and versatile transformation for the synthesis of valuable N-aryl aminocyclopropylpyridine derivatives. Careful consideration of the choice of ligand, base, and reaction conditions is essential for achieving high yields and purity. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors.
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Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope . Syracuse University. Available at: [Link]
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Cheng, B., et al. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes . The Journal of Organic Chemistry, 82(18), 9410-9417. Available at: [Link]
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Zhang, H., et al. (2011). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system . Beilstein Journal of Organic Chemistry, 7, 1038-1044. Available at: [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis And Characterization Of New 2-amino pyridine Derivatives . Iraqi Academic Scientific Journals, 11(4), 537-545. Available at: [Link]
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Singh, U., et al. (2023). Recent Advances in N-Arylation of Heterocycles in the Past Decade . RSC Discovery, 1-2. Available at: [Link]
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Kuznetsov, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . ACS Omega, 6(49), 33894-33905. Available at: [Link]
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Buchwald-Hartwig Amination . Chemistry LibreTexts. (2023). Available at: [Link]
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Lam, K. S., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids . Tetrahedron Letters, 44(11), 2207-2210. Available at: [Link]
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Wang, Z., et al. (2020). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions . Organic Chemistry Frontiers, 7(15), 2021-2027. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link]
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Pöthig, A., et al. (2020). Palladium-Catalyzed Monoarylation of Cyclopropylamine . The Journal of Organic Chemistry, 85(17), 11245-11254. Available at: [Link]
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Scheme 1. General synthesis of N 2-arylaminopyrimidines . ResearchGate. Available at: [Link]
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Pöthig, A., et al. (2020). Palladium-Catalyzed Monoarylation of Cyclopropylamine . PMC, 85(17), 11245-11254. Available at: [Link]
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The general mechanism of the Pd-catalyzed N-arylation reaction . ResearchGate. Available at: [Link]
-
Tundel, R. E., et al. (2006). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study . Journal of the American Chemical Society, 128(35), 11666-11675. Available at: [Link]
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Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides . Organic Letters, 10(16), 3481-3484. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews, 116(19), 12564-12649. Available at: [Link]
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Synthesis of substituted N-heterocycles by N-arylation . Organic Chemistry Portal. Available at: [Link]
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Wang, D., et al. (2014). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines . Chemical Communications, 50(74), 10734-10736. Available at: [Link]
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Tundel, R. E., et al. (2006). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study . Journal of the American Chemical Society, 128(35), 11666-11675. Available at: [Link]
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Mauger, C., & Mignani, G. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point . Advanced Synthesis & Catalysis, 348(1-2), 1-1. Available at: [Link]
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Bagley, M. C., et al. (2015). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide . Molecules, 20(3), 4872-4885. Available at: [Link]
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Ghorab, M. M., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules . Pharmaceuticals, 16(5), 692. Available at: [Link]
-
Al-Majid, A. M., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation . Molecules, 27(23), 8251. Available at: [Link]
-
An Overview of Palladium-Catalyzed N- alkylation Reactions . ChemRxiv. Available at: [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines . ResearchGate. Available at: [Link]
-
Stanchev, S., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst . Molecules, 18(7), 8485-8498. Available at: [Link]
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Application Notes and Protocols for the Functionalization of 2-[1-(Boc-amino)cyclopropyl]pyridine
Introduction: The Strategic Importance of Functionalized Pyridines in Modern Drug Discovery
The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, gracing a significant portion of FDA-approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive core for the design of novel therapeutics. The targeted functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.
This guide provides a detailed, step-by-step exploration of various methods for the functionalization of the pyridine ring in 2-[1-(Boc-amino)cyclopropyl]pyridine , a valuable building block that combines the features of a protected amino acid with the versatile pyridine moiety. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the intricacies of pyridine chemistry.
Understanding the Reactivity of this compound
The reactivity of the pyridine ring in the title compound is modulated by the 2-[1-(Boc-amino)cyclopropyl] substituent. This substituent exerts both steric and electronic effects that influence the regioselectivity of functionalization reactions.
-
Electronic Effects: The cyclopropyl group, due to its sp2-like character, can donate electron density to the pyridine ring through hyperconjugation, slightly activating it towards electrophilic attack compared to an unsubstituted pyridine. The Boc-amino group, with its lone pair of electrons on the nitrogen, can also be electron-donating. However, the pyridine nitrogen is a strong electron-withdrawing group, rendering the ring electron-deficient overall and thus generally susceptible to nucleophilic and radical attack.[1][2]
-
Steric Effects: The bulky 2-[1-(Boc-amino)cyclopropyl] group will sterically hinder the C3 and, to some extent, the C6 positions of the pyridine ring. This steric hindrance can be exploited to direct functionalization to the more accessible C4 and C5 positions.
-
Coordinating Effects: The Boc-amino group contains a carbonyl oxygen and an N-H bond, which can act as a directing group in metal-catalyzed C-H activation reactions, potentially favoring functionalization at the C3 position.[3]
The interplay of these factors will dictate the most effective strategy for achieving the desired regioselectivity.
Strategic Approaches to Functionalization
We will explore several key strategies for the functionalization of this compound, each with its own set of advantages and considerations.
-
Directed C-H Activation: Leveraging the coordinating ability of the Boc-amino group for regioselective functionalization.
-
Minisci Radical Alkylation: Introducing alkyl groups at the electron-deficient positions of the pyridine ring.[4]
-
Electrophilic Aromatic Substitution: Targeting the C3 and C5 positions with suitable electrophiles.[1]
-
Palladium-Catalyzed Cross-Coupling: Requiring prior halogenation of the pyridine ring for the introduction of a wide range of substituents.
Protocol 1: Palladium-Catalyzed C-H Arylation at the C4-Position
This protocol aims for the selective arylation at the C4 position, taking advantage of the steric hindrance at the C3 and C6 positions and the inherent electronic preference for functionalization at C2 and C4 in pyridine rings.
Causality of Experimental Choices:
-
Catalyst System: A palladium catalyst, such as Pd(OAc)₂, is employed for its proven efficacy in C-H activation/arylation reactions.[5][6] The choice of a specific ligand, like SPhos, can significantly influence the efficiency and selectivity of the reaction.
-
Oxidant: An oxidant, such as silver acetate (AgOAc), is often required to regenerate the active Pd(II) catalyst in the catalytic cycle.[5]
-
Additive: Pivalic acid (PivOH) can act as a proton shuttle and promote the C-H activation step.[5]
-
Solvent: A high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMA) is typically used to ensure solubility and facilitate the reaction at elevated temperatures.
Experimental Workflow Diagram:
Caption: Workflow for Pd-catalyzed C4-arylation.
Detailed Protocol:
| Reagent/Parameter | Amount/Value | Notes |
| This compound | 1.0 mmol | Starting material |
| Aryl halide (e.g., 4-bromotoluene) | 1.2 mmol | Coupling partner |
| Pd(OAc)₂ | 0.05 mmol (5 mol%) | Catalyst |
| SPhos | 0.1 mmol (10 mol%) | Ligand |
| AgOAc | 2.0 mmol | Oxidant |
| Pivalic Acid (PivOH) | 0.5 mmol | Additive |
| Anhydrous DMA | 5 mL | Solvent |
| Temperature | 120 °C | Reaction temperature |
| Reaction Time | 12-24 h | Monitor by TLC/LC-MS |
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), SPhos (0.1 mmol), AgOAc (2.0 mmol), and pivalic acid (0.5 mmol).
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous DMA (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the desired C4-arylated product.
Protocol 2: C4-Selective Minisci Radical Alkylation
The Minisci reaction is a powerful tool for the direct C-H alkylation of electron-deficient heterocycles.[4] By employing a removable blocking group on the pyridine nitrogen, we can achieve high regioselectivity for the C4 position.[7]
Causality of Experimental Choices:
-
Blocking Group: A fumarate-derived blocking group is used to sterically shield the C2 and C6 positions, thereby directing the incoming radical to the C4 position.
-
Radical Precursor: A carboxylic acid is used as the radical precursor, which undergoes oxidative decarboxylation to generate the corresponding alkyl radical.
-
Oxidant: Ammonium persulfate ((NH₄)₂S₂O₈) is a common and effective oxidant for the generation of radicals from carboxylic acids.
-
Catalyst: A silver catalyst, such as AgNO₃, is often used to facilitate the oxidative decarboxylation.
-
Solvent System: A biphasic solvent system, such as dichloromethane/water, is typically employed for this reaction.
Reaction Mechanism Diagram:
Caption: Mechanism of C4-selective Minisci alkylation.
Detailed Protocol:
Part A: Installation of the Fumarate Blocking Group
| Reagent/Parameter | Amount/Value | Notes |
| This compound | 1.0 mmol | Starting material |
| Di-tert-butyl fumarate | 1.1 mmol | Blocking group precursor |
| Triflic Acid (TfOH) | 1.1 mmol | Acid catalyst |
| Dichloromethane (DCM) | 5 mL | Solvent |
| Temperature | 0 °C to rt | Reaction temperature |
| Reaction Time | 1-2 h | Monitor by TLC |
Procedure:
-
To a solution of this compound (1.0 mmol) and di-tert-butyl fumarate (1.1 mmol) in DCM (5 mL) at 0 °C, add triflic acid (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The resulting pyridinium salt can be used directly in the next step or isolated by precipitation with diethyl ether.
Part B: C4-Alkylation
| Reagent/Parameter | Amount/Value | Notes |
| Pyridinium salt from Part A | 1.0 mmol | Substrate |
| Carboxylic acid (e.g., pivalic acid) | 3.0 mmol | Radical precursor |
| (NH₄)₂S₂O₈ | 3.0 mmol | Oxidant |
| AgNO₃ | 0.1 mmol (10 mol%) | Catalyst |
| Dichloromethane (DCM) | 10 mL | Solvent |
| Water | 10 mL | Solvent |
| Temperature | 40 °C | Reaction temperature |
| Reaction Time | 4-6 h | Monitor by TLC/LC-MS |
Procedure:
-
To a biphasic mixture of the pyridinium salt (1.0 mmol) and the carboxylic acid (3.0 mmol) in DCM (10 mL) and water (10 mL), add AgNO₃ (0.1 mmol).
-
Heat the mixture to 40 °C and add a solution of (NH₄)₂S₂O₈ (3.0 mmol) in water (5 mL) dropwise over 30 minutes.
-
Stir the reaction at 40 °C for 4-6 hours.
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.
Part C: Removal of the Blocking Group
| Reagent/Parameter | Amount/Value | Notes |
| C4-alkylated pyridinium salt | 1.0 mmol | Substrate |
| Triethylamine (TEA) | 3.0 mmol | Base |
| Methanol (MeOH) | 10 mL | Solvent |
| Temperature | rt | Reaction temperature |
| Reaction Time | 1-2 h | Monitor by TLC |
Procedure:
-
Dissolve the crude C4-alkylated pyridinium salt in methanol (10 mL) and add triethylamine (3.0 mmol).
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture and purify by flash column chromatography to afford the C4-alkylated product.
Protocol 3: Electrophilic Bromination at the C3/C5-Position
Due to the electron-withdrawing nature of the pyridine nitrogen, electrophilic aromatic substitution is generally disfavored. However, with a strong electrophile and forcing conditions, functionalization at the C3 and C5 positions can be achieved.[8]
Causality of Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine.
-
Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄), is required to activate the pyridine ring towards electrophilic attack.
-
Solvent: Oleum (fuming sulfuric acid) can be used as both a solvent and a strong acid catalyst to drive the reaction.
Experimental Workflow Diagram:
Caption: Workflow for electrophilic bromination.
Detailed Protocol:
| Reagent/Parameter | Amount/Value | Notes |
| This compound | 1.0 mmol | Starting material |
| N-Bromosuccinimide (NBS) | 1.1 mmol | Brominating agent |
| Oleum (20% SO₃) | 5 mL | Solvent and catalyst |
| Temperature | 80 °C | Reaction temperature |
| Reaction Time | 6-12 h | Monitor by TLC/LC-MS |
Procedure:
-
Carefully add this compound (1.0 mmol) to oleum (5 mL) at 0 °C with stirring.
-
Add NBS (1.1 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Slowly heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a concentrated NaOH solution until pH 7-8 is reached, keeping the temperature below 20 °C.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford a mixture of C3- and C5-brominated products.
Data Summary Table
| Protocol | Position Functionalized | Reagents | Typical Yield | Key Advantages |
| 1: Pd-Catalyzed C-H Arylation | C4 | Pd(OAc)₂, SPhos, AgOAc, PivOH, Aryl halide | 40-70% | High regioselectivity, broad scope of aryl halides. |
| 2: Minisci Radical Alkylation | C4 | Fumarate blocking group, R-COOH, (NH₄)₂S₂O₈, AgNO₃ | 50-80% | Excellent C4-selectivity, utilizes readily available carboxylic acids. |
| 3: Electrophilic Bromination | C3/C5 | NBS, Oleum | 20-40% (mixture) | Access to C3/C5 functionalization, though often with low selectivity. |
Conclusion and Future Perspectives
The functionalization of the pyridine ring in this compound offers a gateway to a diverse array of novel chemical entities for drug discovery and development. The choice of methodology is critical and should be guided by the desired regiochemical outcome. Directed C-H activation and Minisci reactions with blocking groups provide powerful strategies for achieving high selectivity at the C4 position. While electrophilic substitution offers a route to C3/C5 isomers, challenges with regioselectivity and harsh reaction conditions remain.
Future research in this area will likely focus on the development of more efficient and selective catalytic systems, particularly for C-H functionalization at the C3 and C5 positions, and the exploration of photoredox catalysis for mild and versatile pyridine functionalization.[9]
References
-
Chen, B., et al. (2021). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 17, 1837-1881. [Link]
-
Daugulis, O., et al. (2005). A General Catalytic Method for the Arylation of Pyridines. Organic Letters, 7(8), 1533-1535. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C–N Cross-Coupling Reactions. Angewandte Chemie International Edition, 50(28), 6328-6361. [Link]
-
Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals—VI : A new, convenient and selective alkylation of heteroaromatic bases. Tetrahedron, 27(15), 3575-3579. [Link]
-
Shabani, A., et al. (2019). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Catalysis Reviews, 62(3), 339-514. [Link]
-
Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(35), 14163-14169. [Link]
-
Procter, D. J., et al. (2021). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 60(38), 20496-20525. [Link]
-
Li, X., & Studer, A. (2023). meta-Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
-
Stephenson, C. R. J., et al. (2013). Photoredox Catalysis in Organic Synthesis. Chemical Reviews, 113(7), 5164-5213. [Link]
-
Hartwig, J. F., et al. (2017). Iron-Catalyzed ortho-Selective C–H Borylation of 2-Phenylpyridines and Their Analogs. Organic Letters, 19(13), 3466-3469. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987. [Link]
-
Ohkuma, T., et al. (2018). Phosphorus catalysis enabling α-sp3-C–H amination of 2-alkylpyridines. Chemical Science, 9(24), 5425-5429. [Link]
-
Biju, A. T., et al. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
-
Quora. (2017). Why does pyridine not undergo an electrophilic substitution reaction? [Link]
-
Snieckus, V., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 58(41), 14599-14603. [Link]
-
Knochel, P., et al. (2011). Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. Journal of the American Chemical Society, 133(15), 5760-5763. [Link]
- Google Patents. (n.d.). CN103539731A - Pyridine-2-amide compound as well as preparation method, pharmaceutical composition and use thereof.
-
AK Lectures. (2014). Electrophilic Substitution of Pyrrole and Pyridine. [Link]
-
Wang, J., et al. (2021). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Journal of the American Chemical Society, 143(35), 14170-14178. [Link]
-
YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. [Link]
-
Glorius, F., et al. (2018). Pyridine/pyrimidine groups in C−H activation. Angewandte Chemie International Edition, 57(42), 13812-13816. [Link]
-
Procter, D. J., et al. (2021). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 60(38), 20496-20525. [Link]
-
Nakao, Y., et al. (2020). Transition metal–catalyzed remote C–H borylation: An emerging synthetic tool. Science, 370(6514), eabc8320. [Link]
-
Gaunt, M. J., et al. (2020). Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. Organic & Biomolecular Chemistry, 18(36), 7045-7056. [Link]
-
König, B., et al. (2021). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications, 57(1), 89-92. [Link]
-
Pearson. (2024). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987. [Link]
-
Alberico, D., et al. (2013). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 11(36), 5961-5976. [Link]
-
ACS Green Chemistry Institute. (n.d.). Metal-Catalyzed Borylation via C-H activation. [Link]
-
König, B., et al. (2021). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications, 57(1), 89-92. [Link]
-
Lakshman, M. K., et al. (2005). Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. Journal of Organometallic Chemistry, 690(24-25), 5567-5579. [Link]
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
-
Gray, H. B., et al. (2016). Minisci Substitution with C-C Bond Formation in Reactions of Trityl Radicals with a Ruthenium-Bound Pyridyl-Imidazole Ligand. Inorganic Chemistry, 55(1), 239-247. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2019). Photoredox-Mediated Dual Catalysis, 1,2-Difunctionalizations, And Reaction Development For Dna-Encoded Library Technology. University of Pennsylvania Scholarly Commons. [Link]
-
Molander, G. A., et al. (2019). Photoredox Catalysis Enables Access to N-Functionalized 2,1-Borazaronaphthalenes. Journal of the American Chemical Society, 141(18), 7381-7386. [Link]
-
YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]
-
Wang, C., et al. (2021). Metal-Free ortho-Selective C–H Borylation of 2-Phenylthiopyridines Using BBr3. Organic Letters, 23(8), 3021-3025. [Link]
-
Chen, G., et al. (2015). Functionalization of C(sp3)–H Bonds Using a Transient Directing Group. Journal of the American Chemical Society, 137(10), 3404-3407. [Link]
-
Procter, D. J., et al. (2021). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 60(38), 20496-20525. [Link]
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in 2-[1-(Boc-amino)cyclopropyl]pyridine Coupling Reactions
Welcome to the technical support center for troubleshooting coupling reactions involving 2-[1-(Boc-amino)cyclopropyl]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. The unique sterics and electronics of this reagent can sometimes lead to unexpected side reactions. This resource provides in-depth, experience-driven answers to common challenges, ensuring your path to the desired product is as smooth as possible.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues that you may encounter during your experiments in a question-and-answer format. Each answer provides a mechanistic explanation and actionable protocols to overcome the challenge.
Question 1: I'm observing significant amounts of a de-borylated or de-halogenated side product in my Suzuki-Miyaura coupling. What is causing this and how can I prevent it?
Answer:
The formation of de-borylated (protodeboronation) or de-halogenated side products is a common issue in Suzuki-Miyaura couplings.[1][2] This side reaction involves the replacement of the boron or halogen functional group with a hydrogen atom, leading to the formation of a byproduct and reducing the overall yield of your desired coupled product.
Causality and Mechanistic Insights:
-
Protodeboronation: This undesired reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] It is often promoted by the presence of water and certain bases in the reaction mixture. The propensity for protodeboronation is highly dependent on the reaction conditions and the electronic nature of the boronic acid or ester.[1]
-
Dehalogenation: This side reaction can occur after the oxidative addition of the aryl halide to the palladium(0) catalyst. The resulting Pd(II) complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the de-halogenated arene. Common hydride sources can include amine bases or alcoholic solvents.
Troubleshooting Protocol:
To mitigate these side reactions, a systematic optimization of your reaction conditions is necessary. The following workflow can guide your efforts:
Caption: Decision tree for troubleshooting sluggish coupling reactions.
Experimental Protocol for Optimization:
-
Ligand and Catalyst Selection:
-
Employ sterically demanding and electron-rich ligands that can accelerate the key steps in the catalytic cycle. Ligands like SPhos, XPhos, or RuPhos are excellent starting points.
-
Consider using a palladium pre-catalyst (e.g., XPhos Pd G3) which can provide a more active and stable catalytic species.
-
-
Temperature and Concentration:
-
Gradually increase the reaction temperature. Monitor for any signs of decomposition.
-
Ensure all reaction components are adequately solubilized. If not, screen alternative solvents.
-
-
Base Strength:
-
The choice of base is crucial for the transmetalation step in Suzuki couplings. [3]A stronger base may be required, but care must be taken to avoid decomposition of the starting materials or product. A screen of bases such as K3PO4, Cs2CO3, and K2CO3 is recommended.
-
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Change |
| Ligand | P(t-Bu)3 | XPhos | Increased steric bulk and electron density can accelerate slow catalytic steps. |
| Catalyst | Pd2(dba)3 | XPhos Pd G3 | A pre-catalyst provides a more active and stable catalytic species. |
| Temperature | 80 °C | 100 °C | Increased temperature can overcome activation energy barriers. |
| Base | K2CO3 | K3PO4 | A stronger base can facilitate the transmetalation step. |
Question 3: I am observing Boc-deprotection during my coupling reaction. How can I prevent this?
Answer:
The tert-butyloxycarbonyl (Boc) protecting group is generally stable to the basic conditions of many coupling reactions. [4]However, it can be labile under certain acidic or thermal conditions. [5][6]If you are observing Boc-deprotection, it is likely due to an unintended acidic environment or excessive heat.
Causality and Mechanistic Insights:
-
Acidic Conditions: The Boc group is readily cleaved by strong acids. [5]While most coupling reactions are run under basic conditions, some reagents or additives could introduce acidity. For example, some boronic acids can be acidic.
-
Thermal Lability: At elevated temperatures, the Boc group can undergo thermal decomposition. [6]This is more likely to occur if the reaction is heated for an extended period.
Troubleshooting Protocol:
To prevent Boc-deprotection, it is important to maintain basic or neutral conditions and to avoid excessive heat.
Caption: Workflow for preventing unwanted Boc-deprotection.
Experimental Protocol for Optimization:
-
Base Stoichiometry and Type:
-
Increase the equivalents of your base to ensure the reaction medium remains basic throughout the reaction.
-
Use a base that is less likely to have acidic impurities.
-
-
Temperature and Reaction Time:
-
Carefully monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged heating.
-
If possible, reduce the reaction temperature.
-
-
Reagent Quality:
-
Use high-purity boronic acids. If the quality is questionable, it can be purified by recrystallization or by forming the boronate ester.
-
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Change |
| Base | 1.5 eq. K2CO3 | 3 eq. K3PO4 | Ensures a more robustly basic environment. |
| Temperature | 120 °C | 100 °C | Reduces the likelihood of thermal deprotection. |
| Reaction Time | Overnight (16 h) | Monitored (e.g., 4 h) | Avoids unnecessary heating after reaction completion. |
By systematically addressing these common side reactions, you can significantly improve the outcome of your coupling reactions with this compound. Remember that careful planning, high-quality reagents, and methodical optimization are key to success in complex organic synthesis.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Wikipedia. (2023, November 28). Protodeboronation. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
-
PMC - NIH. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Retrieved from [Link]
-
PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
Iraqi Academic Scientific Journals. (2024, December 21). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Retrieved from [Link]
-
sioc-journal.cn. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ACS Publications. (2020, September 9). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
Reddit. (n.d.). amide coupling help. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2023, August 16). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Chem 115 Myers. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
ResearchGate. (2020, January 1). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Retrieved from [Link]
-
Lumen Learning. (n.d.). 17.2: Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]
-
MDPI. (n.d.). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PMC - NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling outcomes for pyridines. Retrieved from [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 5. scispace.com [scispace.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 2-[1-(Boc-amino)cyclopropyl]pyridine Analogs
Welcome to the technical support center for the stereoselective synthesis of 2-[1-(Boc-amino)cyclopropyl]pyridine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Introduction
The this compound scaffold is a valuable structural motif in medicinal chemistry, combining the conformational rigidity of a cyclopropane ring with the hydrogen bonding capabilities and aromatic interactions of a pyridine moiety. However, the stereoselective construction of this scaffold is fraught with challenges, including achieving high diastereoselectivity and enantioselectivity, managing the reactivity of the pyridine nitrogen, and overcoming purification hurdles. This guide aims to provide practical, field-proven insights to address these issues.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield of the Cyclopropanated Product
Question: I am attempting a Simmons-Smith cyclopropanation of N-Boc-protected 2-(1-aminovinyl)pyridine, but I am consistently obtaining low yields of the desired this compound. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Simmons-Smith cyclopropanation of this specific substrate can stem from several factors, primarily related to the reactivity of the starting material and the stability of the organozinc reagent.
Potential Causes & Solutions:
-
Inactivation of the Zinc Carbenoid: The basic nitrogen of the pyridine ring can coordinate to the Lewis acidic zinc carbenoid (IZnCH₂I), reducing its reactivity towards the alkene.[1] This is a common issue with substrates containing Lewis basic functional groups.
-
Solution 1: Use of a Modified Simmons-Smith Reagent: Employing a more reactive or less Lewis acidic cyclopropanating agent can be beneficial. The Furukawa modification (using diethylzinc, Et₂Zn, instead of a zinc-copper couple) generates a more reactive carbenoid.[1] Alternatively, Shi's reagent (CF₃CO₂ZnCH₂I) is a powerful carbenoid that can cyclopropanate even less reactive alkenes.[2]
-
Solution 2: Additive to Sequester Lewis Acids: The byproduct of the Simmons-Smith reaction, zinc iodide (ZnI₂), is a Lewis acid that can potentially lead to product degradation or side reactions.[1] While pyridine itself can act as a scavenger, in this case, it is part of the substrate. Adding an excess of a less coordinating base or a specific scavenger might be beneficial, though careful screening is required to avoid interference with the main reaction.
-
-
Poor Quality of the Zinc-Copper Couple: The activation of zinc is critical for the formation of the organozinc carbenoid.
-
Solution: Ensure the zinc-copper couple is freshly prepared and highly active. Sonication during the reaction can help maintain a clean and active zinc surface.[3]
-
-
Side Reactions: Besides coordination, other side reactions can consume the starting material or the product. For instance, prolonged reaction times with excess reagent can lead to methylation of heteroatoms.[1]
-
Solution: Optimize the reaction time and stoichiometry of the reagents. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint and avoid prolonged exposure to the reaction conditions.
-
Issue 2: Poor Diastereoselectivity in the Cyclopropanation Step
Question: My synthesis is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity of the cyclopropanation?
Answer:
Achieving high diastereoselectivity is a significant challenge, especially when the stereocenter is being formed adjacent to a quaternary carbon. The stereochemical outcome is influenced by the directing effects of nearby functional groups and the nature of the cyclopropanating agent.
Potential Causes & Solutions:
-
Lack of a Strong Directing Group: The Boc-amino group may not be a sufficiently strong directing group in this system to effectively control the facial selectivity of the cyclopropanation. While allylic alcohols are excellent directing groups in Simmons-Smith reactions, the directing ability of an N-Boc group is less pronounced.[4][5]
-
Solution 1: Substrate Modification: If possible, consider introducing a temporary hydroxyl group or another strong directing group elsewhere in the molecule that can be removed in a subsequent step. This approach relies on substrate control to achieve the desired stereochemistry.[4]
-
Solution 2: Use of Chiral Ligands/Catalysts: In a catalytic asymmetric approach, the chiral ligand or catalyst is the primary source of stereocontrol. The choice of ligand is crucial and often substrate-dependent. For copper or rhodium-catalyzed cyclopropanations with diazo compounds, ligands such as chiral bis(oxazoline) (Pybox) or dirhodium tetracarboxylates can be effective.[6][7]
-
-
Flexibility of the Substrate: The conformational flexibility of the vinylpyridine substrate can lead to multiple low-energy transition states, resulting in poor diastereoselectivity.
-
Solution: Lowering the reaction temperature can sometimes favor a single transition state, thereby improving selectivity. This should be balanced with the potential for reduced reaction rates.
-
Issue 3: Unwanted Side Products and Impurities
Question: I am observing several side products in my reaction mixture, making purification difficult. What are the common side reactions and how can I minimize them?
Answer:
The presence of a Boc-protected amine and a pyridine ring introduces several possibilities for side reactions.
Common Side Reactions & Prevention:
-
Boc Deprotection: The Boc group is generally stable to basic and nucleophilic conditions but is labile to acid.[8][9] The Lewis acidic ZnI₂ generated in the Simmons-Smith reaction can potentially lead to partial or complete deprotection of the Boc group.[1]
-
Solution: As mentioned for low yield, using the Furukawa modification (Et₂Zn) can generate a less Lewis acidic environment.[1] Quenching the reaction carefully with a non-acidic workup is also crucial.
-
-
Alkylation of the Pyridine Ring: The organozinc carbenoid is electrophilic and can potentially react with the nucleophilic pyridine nitrogen, although this is less common than coordination.
-
Solution: Careful control of stoichiometry and reaction time is key. Using the minimum necessary excess of the cyclopropanating reagent can help mitigate this.
-
-
Formation of Isocyanates: Under certain conditions, particularly with some catalysts and elevated temperatures, Boc-protected amines can decompose to form isocyanates.[8]
-
Solution: Maintain moderate reaction temperatures and choose reaction conditions known to be compatible with the Boc group.
-
Frequently Asked Questions (FAQs)
Q1: Which cyclopropanation method is best suited for the synthesis of this compound analogs?
A1: The choice of method depends on the desired stereochemical outcome and the scale of the reaction.
-
For diastereoselective synthesis (with a chiral substrate): The Simmons-Smith reaction or its modifications (Furukawa, Shi) can be effective, though achieving high diastereoselectivity may require optimization.[1][2][4] The directing effect of the Boc-amino group is a key consideration.
-
For enantioselective synthesis (from an achiral precursor): A catalytic asymmetric cyclopropanation is necessary. This typically involves the use of a diazo compound (e.g., ethyl diazoacetate) with a chiral transition metal catalyst, such as those based on copper(I) with chiral ligands (e.g., BOX, PYBOX) or dirhodium(II) complexes.[6][7] Biocatalytic approaches using engineered enzymes are also emerging as powerful alternatives for pyridyl cyclopropanes.[10]
Q2: How does the pyridine ring influence the stereochemical outcome of the cyclopropanation?
A2: The pyridine ring can influence the reaction in several ways:
-
Coordination to the Metal Center: In catalytic reactions, the pyridine nitrogen can coordinate to the metal catalyst (e.g., copper or rhodium). This can either be beneficial, by holding the substrate in a specific orientation for stereoselective attack, or detrimental, by inhibiting catalysis or altering the chiral environment of the ligand. The design of chiral pyridine-containing ligands themselves is an active area of research to harness these interactions.
-
Electronic Effects: The electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the alkene, potentially slowing down the reaction compared to electron-rich olefins.[5]
Q3: What are the best practices for purifying these polar, Boc-protected compounds?
A3: The polarity of the pyridine ring combined with the lipophilicity of the Boc group can make purification challenging.
-
Chromatography: Standard silica gel chromatography can be effective, but tailing is a common issue due to the basicity of the pyridine nitrogen. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can help to obtain better peak shapes.
-
Ion-Exchange Chromatography: For particularly difficult separations, cation-exchange chromatography can be a powerful technique to separate the basic pyridine-containing product from non-basic impurities.[11]
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification, especially on a larger scale.
Q4: Is the Boc protecting group stable under the conditions required for cyclopropanation?
A4: The Boc group is generally stable under the neutral or slightly basic conditions of many cyclopropanation reactions.[8] However, care must be taken to avoid acidic conditions, both during the reaction and workup. As mentioned in the troubleshooting section, strong Lewis acids generated in situ, such as ZnI₂, can pose a risk to the Boc group.[1][9] Catalytic methods using rhodium or copper are typically mild and compatible with the Boc group.
Q5: What are the key challenges in scaling up the stereoselective synthesis of these analogs?
A5: Scaling up presents several challenges:
-
Reagent Cost and Safety: Chiral catalysts and ligands can be expensive, making large-scale synthesis costly. Diazo compounds, often used in catalytic cyclopropanations, are explosive and require special handling procedures.[12]
-
Reaction Control: Maintaining consistent temperature and mixing on a large scale can be difficult, which can affect selectivity and yield.
-
Purification: Chromatographic purification is often not feasible for large quantities of material. Developing robust crystallization or extraction procedures is crucial for scalable synthesis.[13]
Experimental Protocols & Methodologies
Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol is a general guideline for the cyclopropanation of a chiral N-Boc-protected 2-(1-aminovinyl)pyridine derivative.
Materials:
-
N-Boc-protected vinylpyridine substrate
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-protected vinylpyridine substrate (1.0 equiv) in anhydrous DCM in a flame-dried, nitrogen-purged flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diiodomethane (2.5 equiv) to the solution.
-
Add diethylzinc (1.0 M solution in hexanes, 2.5 equiv) dropwise over 30 minutes. Caution: Diethylzinc is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine to prevent streaking).
Data Interpretation Table: Common Analytical Outcomes
| Observation by TLC/LC-MS | Potential Cause | Suggested Action |
| Starting material remains | Incomplete reaction | Increase reaction time, temperature, or equivalents of reagents. Check the quality of reagents. |
| Multiple product spots with similar Rf | Poor diastereoselectivity | Lower reaction temperature; screen different cyclopropanating agents. |
| Spot at baseline (polar) | Boc deprotection | Use a less Lewis acidic reagent (e.g., Et₂Zn); ensure non-acidic workup. |
| Streaking on TLC plate | Basic nature of pyridine | Add triethylamine or another basic modifier to the TLC eluent. |
Visualizations
Decision Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
Stereochemical Control Pathways
Caption: Decision tree for selecting a synthetic strategy.
References
-
Master Organic Chemistry. (2023-10-18). Cyclopropanation of Alkenes. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Liao, W.-W., Li, K., & Tang, Y. (2003). Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides. Journal of the American Chemical Society, 125(43), 13030–13031. [Link]
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Młochowski, J., et al. (2021). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules, 26(15), 4478. [Link]
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ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. [Link]
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Wikipedia. Simmons–Smith reaction. [Link]
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Ren, W., et al. (2019). Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers. ACS Catalysis, 9(9), 8235–8240. [Link]
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Simal, C., et al. (2018). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 140(35), 11135–11142. [Link]
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Fan, J. Q., Huynh, L. H., & Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65–68. [Link]
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Wang, C., et al. (2018). Chiral Lewis acid-catalyzed enantioselective cyclopropanation and C–H insertion reactions of vinyl ketones with α-diazoesters. Chemical Communications, 54(72), 10136–10139. [Link]
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Kaur, M., & Singh, V. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(17), 5651. [Link]
-
Kumar, A., et al. (2022). Regio- and stereoselective synthesis of functionalized and fused heterocycles from Morita-Baylis-Hillman adducts of dicyclopentadienone. The Journal of Organic Chemistry, 87(7), 4881–4893. [Link]
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Charette, A. B., & Côté, B. (1995). Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications, (15), 1579. [Link]
-
Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10192. [Link]
-
Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6296. [Link]
-
Guisán-Ceinos, M., et al. (2012). Enantioselective Synthesis of Cyclopropylphosphonates Containing Quaternary Stereocenters Using a D2-Symmetric Chiral Catalyst Rh2(S-biTISP)2. Organic Letters, 14(24), 6246–6249. [Link]
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Wang, Y., et al. (2021). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry, 19(3), 575–583. [Link]
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Askar, F. W., Abood, N. K., & Jinzeel, N. A. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry, 52, 453-465. [Link]
-
Le, C. V., et al. (2024). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society. [Link]
-
Wang, Y., et al. (2022). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 24(40), 7381–7386. [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
Wang, Y., et al. (2015). Highly enantioselective [3+2] cycloaddition of vinylcyclopropane with nitroalkenes catalyzed by palladium(0) with a chiral bis(tert-amine) ligand. Angewandte Chemie International Edition, 54(10), 3056–3060. [Link]
-
Hernandez, K. E., et al. (2021). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. ACS Catalysis, 11(15), 9413–9422. [Link]
-
Organic Chemistry Tutor. (2023). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. [Link]
-
Wang, Y., et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 26(16), 4945. [Link]
-
Zhang, X., & Houk, K. N. (2011). Density functional theory study of the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation with Charette chiral dioxaborolane ligand. Journal of the American Chemical Society, 133(28), 10954–10966. [Link]
-
ResearchGate. (2020). Synthesis of Borylated Orphaned Cyclopropanes through a Boron-Enabled Cycloisomerization Reaction. [Link]
-
Sambasivan, R., & Ball, Z. T. (2012). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis, 2(8), 1673–1677. [Link]
-
Al-Mokhtar, M. A., et al. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 18, 644–653. [Link]
-
Ye, S., et al. (2002). A novel chiral sulfonium yilde: highly enantioselective synthesis of vinylcyclopropanes. Journal of the American Chemical Society, 124(11), 2432–2433. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
Sources
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- 10. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to Strategic Reagent Selection: De-risking Drug Discovery Beyond 2-[1-(Boc-amino)cyclopropyl]pyridine
In modern medicinal chemistry, the 2-pyridyl-1-aminocyclopropane motif has become a cornerstone for developing novel therapeutics. Its prevalence stems from the unique combination of properties it imparts: the cyclopropyl ring introduces a three-dimensional geometry that can enhance metabolic stability and binding affinity, while the pyridine ring serves as a versatile hydrogen bond acceptor and a vector for modulating physicochemical properties. The workhorse reagent for introducing this moiety, 2-[1-((tert-butoxycarbonyl)amino)cyclopropyl]pyridine, is widely used due to its stability and predictable reactivity in common cross-coupling reactions.
However, over-reliance on a single building block can stifle innovation and lead to crowded intellectual property landscapes. Strategic selection of alternative reagents is not merely a matter of substitution but a critical decision that can profoundly impact a drug candidate's profile, from synthetic feasibility to ADME (absorption, distribution, metabolism, and excretion) properties. This guide provides a comparative analysis of viable alternatives, offering experimental insights and data-driven guidance for researchers aiming to optimize their drug design strategy.
The Incumbent: Profiling 2-[1-(Boc-amino)cyclopropyl]pyridine
The Boc-protected aminocyclopropylpyridine is favored for its high stability under a wide range of reaction conditions, particularly in palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction. The Boc group is sufficiently robust to withstand these conditions, yet it can be readily removed under acidic conditions (e.g., TFA or HCl) without compromising the integrity of most drug-like scaffolds. This "plug-and-play" nature has made it a default choice in many discovery programs.
Representative Suzuki-Miyaura Coupling Protocol:
A typical application involves the coupling of the corresponding boronic acid or ester derivative of this compound with an aryl halide.
Workflow for a Typical Suzuki-Miyaura Coupling
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
The Challengers: A Comparative Analysis of Alternative Reagents
The choice of an alternative should be driven by a specific strategic goal: improving physicochemical properties, exploring new chemical space, or simplifying synthesis. We will explore three primary categories of alternatives: protecting group variants, ring bioisosteres, and positional isomers.
Alternative Protecting Groups: Modulating Lability and Solubility
While the Boc group is prevalent, other protecting groups can offer advantages in multi-step syntheses where orthogonal deprotection strategies are required.
-
Carbamate Alternatives (Fmoc, Cbz): The Fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (removed by piperidine), offering an orthogonal deprotection strategy to the acid-labile Boc group. The Carboxybenzyl (Cbz) group is typically removed by hydrogenolysis, adding another layer of orthogonality.
-
Sulfonamide Alternatives (Nosyl): The 2-nitrobenzenesulfonyl (Ns) group is a robust protecting group that can be removed under mild conditions using a thiol and a base (Fukuyama-Mitsunobu reaction), which is useful for substrates sensitive to both acid and hydrogenation.
Decision Logic for Protecting Group Selection
Caption: A decision tree for selecting an appropriate amine protecting group.
Bioisosteric Ring Replacements: Tuning pKa and Lipophilicity
Bioisosteric replacement of the cyclopropyl ring with other small, strained rings can dramatically alter a compound's properties. This strategy is a powerful tool for escaping patent-protected chemical space and fine-tuning parameters like lipophilicity (LogP) and basicity (pKa).
-
Azetidines and Oxetanes: These four-membered rings are popular replacements. Azetidines, containing a nitrogen atom, can significantly increase the pKa of the core amine and improve aqueous solubility. Oxetanes introduce a non-basic oxygen atom, which can act as a hydrogen bond acceptor and often reduces lipophilicity.
-
Cyclobutanes: As a direct homolog, the cyclobutane ring increases the distance and alters the angle between the amine and the pyridine ring, which can be used to probe the topology of a binding pocket. It generally leads to a moderate increase in lipophilicity compared to the cyclopropyl analog.
| Reagent Family | Key Structural Feature | Impact on LogP (vs. Cyclopropyl) | Impact on Amine pKa | Key Application |
| Cyclopropylamines | 3-membered carbocycle | Baseline | Baseline | Metabolic stability, rigid scaffold |
| Azetidinylamines | 4-membered N-heterocycle | Generally Lower | Generally Higher | Improve solubility, modulate pKa |
| Oxetanylamines | 4-membered O-heterocycle | Generally Lower | Unchanged | Reduce lipophilicity, add H-bond acceptor |
| Cyclobutylamines | 4-membered carbocycle | Generally Higher | Slightly Higher | Probe binding pocket, alter vector |
Positional Isomers: Modulating Target Engagement
The point of attachment on the pyridine ring is a critical determinant of a molecule's vector and its ability to engage with protein targets. While the 2-pyridyl isomer is common, the 3- and 4-pyridyl isomers are readily accessible alternatives that present different electronic and steric profiles.
-
3-Pyridyl Isomers: Shifting the connection to the 3-position moves the nitrogen atom out of direct conjugation with the point of attachment. This reduces the electron-withdrawing effect on the aryl ring system and changes the primary vector for hydrogen bonding.
-
4-Pyridyl Isomers: This isomer places the cyclopropylamine directly opposite the pyridine nitrogen, creating a more linear and often more polar molecule.
The selection between these isomers is almost entirely driven by the specific structure-activity relationship (SAR) of the target protein.
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical considerations, we provide a detailed protocol for the synthesis and deprotection of a key intermediate using the standard Boc-protected reagent and a common bioisosteric alternative, an N-Boc-3-aminoazetidine derivative.
Protocol 1: Synthesis of Aryl-2-(1-(Boc-amino)cyclopropyl)pyridine
-
Setup: To a 50 mL round-bottom flask, add 2-bromo-1-iodobenzene (1.0 mmol, 1.0 equiv), 2-[1-(Boc-amino)cyclopropyl]-5-pyridineboronic acid pinacol ester (1.2 mmol, 1.2 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 0.05 equiv).
-
Reaction: Add 1,4-dioxane (10 mL) and water (2.5 mL). Degas the mixture by bubbling argon through it for 15 minutes.
-
Heating: Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the title compound.
Protocol 2: Boc Deprotection
-
Setup: Dissolve the purified product (1.0 mmol) in dichloromethane (DCM, 10 mL) in a 25 mL round-bottom flask.
-
Reaction: Add trifluoroacetic acid (TFA, 2 mL) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Conclusion and Strategic Outlook
The selection of a building block for introducing a key pharmacophore is a multi-parameter optimization problem. While this compound remains a reliable and effective reagent, a forward-thinking drug discovery program must consider the strategic advantages offered by its alternatives. By systematically evaluating alternatives based on protecting group strategy, bioisosteric replacement, and positional isomerism, researchers can unlock new chemical space, fine-tune physicochemical properties, and build a more robust intellectual property portfolio. The data and protocols presented here serve as a starting point for this critical analysis, empowering chemists to move beyond the default and make more informed, data-driven decisions in their quest for novel therapeutics.
References
-
The Use of Cyclopropyl Groups in Medicinal Chemistry. Future Medicinal Chemistry. A comprehensive review on the strategic incorporation of cyclopropyl rings into drug candidates to enhance their pharmacological profiles. [Link]
-
Bioisosteres in Medicinal Chemistry. Wiley-VCH. A foundational text covering the theory and application of bioisosterism in drug design, including discussions on small ring systems. [Link]
-
Protecting Groups in Organic Synthesis. Thieme. An essential resource for the selection, application, and removal of a wide range of protecting groups used in complex molecule synthesis. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition. A seminal review detailing the mechanism, scope, and application of one of the most important C-C bond-forming reactions in modern organic synthesis. [Link]
-
Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. A review highlighting the growing importance of the azetidine ring as a versatile building block in drug discovery. [Link]
A Senior Application Scientist's Guide to Benchmarking 2-[1-(Boc-amino)cyclopropyl]pyridine in Library Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks for library synthesis is a critical decision that profoundly impacts the quality, diversity, and novelty of the resulting compound collection. This guide provides an in-depth technical comparison of 2-[1-(Boc-amino)cyclopropyl]pyridine, a constrained, sp³-rich building block, against common alternatives in the context of parallel library synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your selection process.
The Strategic Value of Constrained Scaffolds in Drug Discovery
In the quest for novel therapeutics, moving beyond flat, aromatic structures towards more three-dimensional molecular architectures is a widely adopted strategy to improve physicochemical properties and explore new chemical space. The cyclopropyl group, as a "bioisostere" of a phenyl ring or a gem-dimethyl group, introduces conformational rigidity with minimal steric bulk. When combined with a pyridine ring, a prevalent motif in approved drugs, the resulting scaffold offers a unique vector for orienting substituents in three-dimensional space, potentially leading to enhanced target engagement and improved metabolic stability.[1][2][3]
This compound presents itself as a bifunctional building block. The Boc-protected primary amine on the cyclopropyl ring serves as a handle for diversification, typically through amide bond formation, while the pyridine ring can participate in various cross-coupling reactions or act as a hydrogen bond acceptor.
Comparative Building Blocks: A Rationale
To objectively benchmark the performance of this compound, we have selected two representative alternatives that offer a spectrum of structural features:
-
tert-Butyl (2-aminopyridin-4-yl)carbamate: A less constrained, aromatic analogue. This building block maintains the 2-aminopyridine motif for potential parallel chemistry but lacks the three-dimensional character of the cyclopropyl group.
-
tert-Butyl (1-aminocyclobutyl)carbamate: A similarly constrained, but purely aliphatic, building block. This allows for a direct comparison of the influence of the pyridine ring on reactivity and the properties of the final products.
The central hypothesis of this guide is that while this compound may present unique coupling challenges due to steric hindrance, the resulting library will possess superior three-dimensional diversity and potentially more favorable physicochemical properties compared to its alternatives.
Benchmarking Performance in a Parallel Amide Coupling Workflow
A common and robust method for library synthesis is the parallel amide coupling of a set of amines with a diverse collection of carboxylic acids.[4] This approach allows for the rapid generation of a large number of analogues.
Experimental Workflow
The following diagram outlines the parallel synthesis workflow for the three building blocks.
Caption: Parallel amide coupling workflow.
Detailed Experimental Protocols
1. Boc Deprotection (General Procedure)
-
To a solution of the Boc-protected amine (1.0 equiv) in dichloromethane (DCM, 0.2 M), add trifluoroacetic acid (TFA, 10 equiv).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture in vacuo.
-
Co-evaporate with DCM (3x) to remove residual TFA. The resulting amine triflate salt is used directly in the next step.
Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butoxycarbonyl (Boc) protecting group. The use of a volatile solvent like DCM allows for easy removal of the reagent and solvent post-reaction.
2. Parallel Amide Coupling (General Procedure)
-
To an array of reaction vessels, add the crude amine triflate salt (1.0 equiv).
-
Add a solution of a unique carboxylic acid (1.2 equiv) in N,N-dimethylformamide (DMF, 0.1 M).
-
Add a solution of HATU (1.2 equiv) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv).
-
Seal the vessels and agitate at room temperature for 16 hours.
Causality: HATU is a highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids.[4] DIPEA is a non-nucleophilic base used to neutralize the triflate salt and the hexafluorophosphate generated from HATU. DMF is an excellent solvent for a wide range of substrates. For sterically hindered amines like the deprotected this compound, an elevated temperature (e.g., 50 °C) and extended reaction time may be necessary to drive the reaction to completion.
3. Work-up and Purification
-
Quench the reactions with saturated aqueous sodium bicarbonate.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude amides via parallel solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).
Performance Benchmark: A Comparative Analysis
The following table summarizes the expected performance of each building block in the described workflow.
| Performance Metric | This compound | tert-Butyl (2-aminopyridin-4-yl)carbamate | tert-Butyl (1-aminocyclobutyl)carbamate |
| Boc Deprotection | Standard | Standard | Standard |
| Amide Coupling Efficiency | Moderate to Good (may require heating) | Good to Excellent | Moderate to Good |
| Purification Ease | Moderate (potential for side products with forcing conditions) | Good | Good |
| Structural Diversity of Library | High (3D) | Moderate (2D) | High (3D) |
| Physicochemical Properties | Likely improved solubility and metabolic stability | Standard aromatic properties | Improved F(sp³) fraction, potentially improved solubility |
Justification of Benchmarks:
-
Amide Coupling Efficiency: The primary amine of deprotected this compound is sterically hindered by the adjacent cyclopropyl and pyridine rings. This can slow down the rate of acylation compared to the more accessible amine of the 2-aminopyridin-4-yl analogue. The cyclobutylamine is also sterically demanding, but less so than the cyclopropylamine due to the larger ring size.
-
Purification Ease: Reactions requiring more forcing conditions (e.g., heat) have a higher propensity for side-product formation, potentially complicating purification.
-
Structural Diversity: The rigid cyclopropyl scaffold of this compound projects the amide substituent into a well-defined vector in 3D space, leading to a library with high structural diversity. The cyclobutylamine offers similar 3D diversity. In contrast, the 2-aminopyridin-4-yl analogue will produce a library with largely planar topologies.
-
Physicochemical Properties: The introduction of sp³-rich, rigid scaffolds like the cyclopropyl group often leads to improved aqueous solubility and metabolic stability by reducing planarity and lipophilicity.[1] The pyridine moiety can also influence properties such as pKa and hydrogen bonding capacity.
Advanced Diversification: Beyond Amide Coupling
While amide coupling is a workhorse reaction, the pyridine ring of this compound offers further opportunities for diversification. For instance, after amide formation, a halogen could be introduced onto the pyridine ring, which can then be subjected to Suzuki or other palladium-catalyzed cross-coupling reactions to introduce further diversity.[5]
Advanced Diversification Workflow
Caption: Late-stage diversification workflow.
Conclusion and Recommendations
This compound is a valuable building block for generating libraries of compounds with high three-dimensional character. While its use in amide coupling reactions may require more optimized conditions compared to less sterically hindered amines, the resulting structural diversity and potential for improved physicochemical properties justify its consideration. For projects aiming to explore novel chemical space and develop drug candidates with enhanced properties, the initial investment in optimizing reaction conditions for this building block is likely to be rewarding. The potential for late-stage diversification via reactions on the pyridine ring further enhances its utility in medicinal chemistry campaigns.
References
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Al-Zoubi, R. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204. Available at: [Link]
-
Bolla, M. L., & Berritt, S. (2018). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Nature Communications, 9(1), 1-8. Available at: [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 73-77. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
Fawzy, N. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery, 20(1), 1-20. Available at: [Link]
-
García-Jiménez, F., et al. (2022). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 92, 153683. Available at: [Link]
-
Gopalakrishnan, M., & Sureshan, K. M. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 3(1), 1-18. Available at: [Link]
-
Klan, M., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(8), 9479-9495. Available at: [Link]
-
Li, A. Y. (2001). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 42(25), 4271-4273. Available at: [Link]
-
Sharma, V., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-145. Available at: [Link]
-
Tlili, A., & Schönebeck, F. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available at: [Link]
-
Vitaku, E., et al. (2014). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 8, 1545-1571. Available at: [Link]
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A Spectroscopic Deep Dive: Unraveling the Influence of Cyclopropyl Moieties on 2-Aminopyridine
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, 2-aminopyridine and its derivatives represent a cornerstone scaffold. Their utility in the synthesis of a wide array of pharmaceuticals is well-documented. The introduction of a cyclopropyl group, a small, strained ring system, can significantly modulate the electronic and steric properties of a parent molecule, often leading to enhanced biological activity or desirable physicochemical characteristics. This guide provides a comparative spectroscopic analysis of 2-aminopyridine and its cyclopropyl derivatives, offering insights into how this structural modification manifests across various analytical techniques.
This analysis is grounded in established spectroscopic principles and available data for 2-aminopyridine, combined with a predictive exploration of the cyclopropyl derivatives' spectral characteristics. For the purpose of this guide, we will focus on a representative cyclopropyl derivative, 2-amino-5-cyclopropylpyridine, to illustrate the key spectroscopic differences.
The Structural and Electronic Impact of the Cyclopropyl Group
The cyclopropyl group is a fascinating substituent. Its carbon atoms are sp² hybridized, but the C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5°. This ring strain results in the C-C bonds having a high degree of p-character, allowing the cyclopropyl group to engage in conjugation with adjacent π-systems, akin to a double bond. This electronic interaction is a key factor influencing the spectroscopic properties of cyclopropyl-substituted aromatic compounds.
Figure 1. Molecular structures of 2-aminopyridine and 2-amino-5-cyclopropylpyridine.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The introduction of a cyclopropyl group induces predictable changes in the ¹H and ¹³C NMR spectra of 2-aminopyridine.
¹H NMR Spectroscopy:
The protons of the pyridine ring in 2-aminopyridine exhibit a characteristic set of signals in the aromatic region. The introduction of a cyclopropyl group at the 5-position will alter the chemical shifts and coupling patterns of the remaining ring protons due to its electronic and steric effects. The cyclopropyl protons themselves will appear in the aliphatic region, typically as a complex multiplet at high field (upfield) due to the shielding effect of the ring current.
¹³C NMR Spectroscopy:
In the ¹³C NMR spectrum, the carbons of the cyclopropyl ring will resonate at unusually high field for aliphatic carbons, a direct consequence of the ring strain and increased s-character of the C-H bonds. The pyridine ring carbons will also experience shifts, with the carbon directly attached to the cyclopropyl group (C5) showing a significant downfield shift.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Aminopyridine | H3: ~6.4-6.6, H4: ~7.3-7.5, H5: ~6.6-6.8, H6: ~8.0-8.2, NH₂: ~4.5-5.5 | C2: ~160, C3: ~108, C4: ~138, C5: ~115, C6: ~148 |
| 2-Amino-5-cyclopropylpyridine (Predicted) | H3: ~6.3-6.5, H4: ~7.2-7.4, H6: ~7.9-8.1, NH₂: ~4.5-5.5, Cyclopropyl-CH: ~1.5-1.8, Cyclopropyl-CH₂: ~0.5-1.0 | C2: ~159, C3: ~107, C4: ~139, C5: ~125, C6: ~146, Cyclopropyl-CH: ~15-20, Cyclopropyl-CH₂: ~5-10 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Figure 2. A generalized workflow for acquiring ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For 2-aminopyridine, characteristic IR bands include the N-H stretching of the amino group, C-H stretching of the aromatic ring, and various ring stretching and bending vibrations. The introduction of a cyclopropyl group will introduce new C-H and C-C vibrational modes. The C-H stretching vibrations of the cyclopropyl ring are expected at slightly higher wavenumbers than typical aliphatic C-H stretches, often above 3000 cm⁻¹, due to the increased s-character of the C-H bonds.
| Vibrational Mode | 2-Aminopyridine (cm⁻¹) | 2-Amino-5-cyclopropylpyridine (Predicted, cm⁻¹) |
| N-H Stretch (asymmetric) | ~3440 | ~3440 |
| N-H Stretch (symmetric) | ~3300 | ~3300 |
| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 |
| Cyclopropyl C-H Stretch | - | ~3000-3080 |
| C=C/C=N Ring Stretch | ~1600-1450 | ~1600-1450 (with subtle shifts) |
| Cyclopropyl Ring Deformation | - | ~1020 and ~870 |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy (Attenuated Total Reflectance - ATR)
Figure 3. A standard procedure for acquiring an FT-IR spectrum using an ATR accessory.
UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like 2-aminopyridine, the principal absorptions are due to π → π* transitions.
The ability of the cyclopropyl group to conjugate with the pyridine ring is expected to cause a bathochromic (red) shift in the absorption maximum (λmax).[1] This is because the extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 2-Aminopyridine | ~235, ~290 | Solvent dependent |
| 2-Amino-5-cyclopropylpyridine (Predicted) | ~240-250, ~300-310 | Solvent dependent |
Experimental Protocol: UV-Vis Spectroscopy
Figure 4. A general workflow for obtaining a UV-Vis absorption spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns.
In electron ionization (EI) mass spectrometry, both 2-aminopyridine and its cyclopropyl derivative are expected to show a prominent molecular ion peak (M⁺·). The fragmentation of 2-aminopyridine typically involves the loss of HCN or H₂CN. For the cyclopropyl derivative, additional fragmentation pathways involving the cyclopropyl ring are anticipated. Loss of a methyl radical (·CH₃) followed by rearrangement, or loss of ethylene (C₂H₄), are common fragmentation patterns for cyclopropyl-substituted aromatic compounds.
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z, Predicted) |
| 2-Aminopyridine | 94.11 | 94 (M⁺·), 67, 40 |
| 2-Amino-5-cyclopropylpyridine | 134.18 | 134 (M⁺·), 119, 106, 93 |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Figure 5. A simplified workflow for Electron Ionization Mass Spectrometry.
Conclusion
The incorporation of a cyclopropyl group onto the 2-aminopyridine scaffold induces distinct and predictable changes across a range of spectroscopic techniques. In NMR, the characteristic upfield signals of the cyclopropyl protons and the electronic perturbation of the pyridine ring are key indicators. IR spectroscopy reveals the unique C-H stretching and ring deformation modes of the cyclopropyl moiety. UV-Vis spectroscopy demonstrates a bathochromic shift due to extended conjugation. Finally, mass spectrometry provides the molecular weight and reveals characteristic fragmentation patterns involving the cyclopropyl ring. A thorough understanding of these spectroscopic signatures is crucial for the unambiguous characterization of novel cyclopropyl-containing 2-aminopyridine derivatives, facilitating their development in pharmaceutical and material science applications.
References
-
Mary, Y. S., et al. "Spectroscopic Investigations of 2-Aminopyridine." TSI Journals, [Link].
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PubChem. "2-Amino-5-cyclopropylpyridine." National Center for Biotechnology Information, [Link].
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Bruker. "Guide to FT-IR Spectroscopy." [Link].
-
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-
Master Organic Chemistry. "UV-Vis Spectroscopy and Conjugation." [Link].
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Safety Operating Guide
A Guide to the Safe Disposal of 2-[1-(Boc-amino)cyclopropyl]pyridine
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe and compliant disposal of 2-[1-(Boc-amino)cyclopropyl]pyridine. The procedures outlined herein are grounded in established laboratory safety protocols and regulatory standards, ensuring the protection of personnel and the environment.
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Identification and Risk Assessment: A Structural Perspective
-
Pyridine Moiety: The pyridine ring is the primary source of toxicological concern. Pyridine and its derivatives, such as 2-aminopyridine, are classified as toxic if swallowed or in contact with skin, and they can cause serious skin and eye irritation.[1][2][3] Furthermore, these compounds are often harmful to aquatic life with long-lasting effects.[1] Therefore, this compound must be handled as a toxic substance.
-
Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[4][5] While generally stable, it can be cleaved under acidic conditions, which could alter the compound's properties. This reactivity underscores the importance of avoiding contact with strong acids during storage and disposal, unless part of a specific neutralization protocol by a licensed waste management facility.[2][6]
Given these characteristics, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste.
Regulatory Framework: The "Cradle-to-Grave" Responsibility
In the United States, the management of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for its safe management from generation to final disposal.[7] Improper disposal can lead to significant regulatory penalties and environmental harm.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound waste, the following PPE is mandatory to prevent exposure:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent dermal absorption, as pyridine derivatives can be toxic upon skin contact.[1][2] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of solutions or contact with solid particles. |
| Skin and Body | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any dust or aerosols.[6] |
On-Site Waste Management: Segregation and Collection
Proper segregation is crucial to prevent unintended chemical reactions and to ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Select the Correct Waste Container: Use a dedicated, chemically resistant container, clearly labeled "Hazardous Waste." The container must be in good condition with a secure, tight-fitting lid.
-
Labeling: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The approximate concentration and quantity.
-
The date accumulation started.
-
Relevant hazard pictograms (e.g., toxic).
-
-
Segregation:
-
Solid Waste: Collect pure compound, contaminated weigh boats, and contaminated gloves or wipes in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container. Do not mix with incompatible waste streams such as strong acids or oxidizers.[2][6]
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secondary containment, away from heat, and separate from incompatible materials.[1][3]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above.
-
Contain the Spill:
-
For liquid spills: Cover with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[9][10] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids if a solvent is present.
-
For solid spills: Gently sweep up the material to avoid generating dust.
-
-
Collect the Waste: Carefully scoop the absorbed material or swept solids into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container and move it to the satellite accumulation area.
Final Disposal Procedures: The Path to Destruction
The ultimate disposal of this compound must be handled by a licensed environmental waste management company. The most appropriate and common method for this type of organic waste is high-temperature incineration.
Causality of Method Choice: Controlled incineration is the preferred method because it ensures the complete destruction of the toxic pyridine ring, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides, with the latter being managed by scrubbers in the incineration facility.[11]
Workflow for Final Disposal
Caption: Disposal workflow for this compound.
References
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS . (2016). Loba Chemie. [Link]
-
MSDS Name: 2-AMINO PYRIDINE . Alkali Metals Limited. [Link]
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SAFETY DATA SHEET SDS/MSDS 2-AMINO PYRIDINE . Biochem Chemopharma. [Link]
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Pyridine - Safety Data Sheet . Carl ROTH. [Link]
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Hazardous Waste . US EPA. [Link]
-
Learn the Basics of Hazardous Waste . (2025). US EPA. [Link]
-
PYRIDINE - HAZARD SUMMARY . New Jersey Department of Health. [Link]
-
Pyridine - SAFETY DATA SHEET . (2024). PENTA. [Link]
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Amine Protection and Deprotection . Master Organic Chemistry. [Link]
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What Regulations Govern Hazardous Waste Management? . (2025). Chemistry For Everyone. [Link]
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EPA Hazardous Waste Management . (2024). Axonator. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
